molecular formula C22H22N4O3 B10941387 4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10941387
M. Wt: 390.4 g/mol
InChI Key: IXLMQXQZGOQCBG-UHFFFAOYSA-N
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Description

4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a benzoyl group, and a pyrazole ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The indene moiety can be synthesized through the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The indene and pyrazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of an indene moiety with a benzoyl and pyrazole group, which is not commonly found in other compounds. This unique structure may confer specific reactivity and biological activity that sets it apart from similar compounds.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

4-[[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-26-20(21(23)27)19(12-24-26)25-22(28)17-7-2-4-14(10-17)13-29-18-9-8-15-5-3-6-16(15)11-18/h2,4,7-12H,3,5-6,13H2,1H3,(H2,23,27)(H,25,28)

InChI Key

IXLMQXQZGOQCBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3)C(=O)N

Origin of Product

United States

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